4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Description
4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a stereochemically defined pyrrolidine derivative featuring a cyclohexyl substituent at the C4 position and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N1 position. The compound is synthesized via solid-phase peptide synthesis (SPPS) methodologies, where the Fmoc group serves as a temporary amine protector, enabling selective deprotection under basic conditions (e.g., piperidine) . Its stereochemistry, specified as (2S,4S), is critical for applications in peptide design, where pyrrolidine scaffolds are utilized to modulate conformational rigidity and enhance bioavailability . The cyclohexyl group contributes to increased lipophilicity, making the compound suitable for hydrophobic interactions in drug delivery systems or as a building block in non-polar therapeutic agents.
Properties
Molecular Formula |
C26H29NO4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29) |
InChI Key |
CRUQGOIDPMKBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and pyrrolidine-2-carboxylic acid.
Fmoc Protection: The amino group of pyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Cyclohexyl Substitution: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl bromide or a similar reagent under basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the cyclohexyl or pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexyl or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyclohexyl bromide, sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the development of peptidomimetics.
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds, especially those targeting specific receptors or enzymes.
Bioconjugation: It is employed in bioconjugation techniques to attach peptides or proteins to various biomolecules for research purposes.
Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and can be removed under mild conditions to reveal the free amine for further reactions. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of Fmoc-protected pyrrolidine carboxylic acids, which differ primarily in their C4 substituents. Key analogs include:
*Calculated based on molecular formulas.
Key Comparative Insights
- Lipophilicity and Solubility : The cyclohexyl substituent in the target compound confers higher hydrophobicity (clogP ~4.2) compared to the pyridin-4-yloxy analog (clogP ~2.1), which exhibits improved aqueous solubility due to its polar aromatic oxygen . This makes the latter more suitable for biological assays requiring aqueous compatibility.
- Synthetic Utility : The tert-butoxy analog () is tailored for acid-labile applications, where the tert-butyl group can be cleaved under mild acidic conditions, unlike the stable cyclohexyl group .
Commercial Availability
This discontinuation may reflect challenges in cyclohexyl-group introduction or shifting demand toward polar derivatives.
Biological Activity
4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, a compound with significant structural complexity, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 433.5 g/mol. The structure features a pyrrolidine ring substituted with a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is commonly used in peptide synthesis as a protective group.
| Property | Value |
|---|---|
| Molecular Formula | C27H31NO4 |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 2580096-72-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Fmoc group plays a crucial role in modulating the compound's reactivity and stability, particularly in biochemical pathways involving peptide synthesis and protein interactions.
Biochemical Pathways
- Peptide Synthesis : The Fmoc group allows for selective protection of amino groups during peptide synthesis, facilitating the development of peptide-based therapeutics.
- Molecular Interactions : The structural features enable the compound to engage in non-covalent interactions with proteins, potentially influencing signaling pathways and enzymatic activities.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through modulation of cell signaling pathways.
- Antimicrobial Properties : Related compounds have shown efficacy against bacterial strains, indicating possible antimicrobial activity.
- Inhibition of Protein Interactions : The ability to disrupt protein-protein interactions makes it a candidate for further investigation in therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
Study on Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor properties of similar compounds. It was found that derivatives with the Fmoc group exhibited significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines.
Antimicrobial Evaluation
Research conducted by Biosynth indicated that derivatives of this compound demonstrated antimicrobial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
Protein Interaction Studies
A study focusing on the inhibition of PD-L1 interactions revealed that compounds with similar structures could effectively disrupt PD-1/PD-L1 binding, enhancing T-cell activation. This suggests potential applications in immunotherapy for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
